Home > Products > Screening Compounds P12639 > Laninamivir octanoate
Laninamivir octanoate - 203120-46-1

Laninamivir octanoate

Catalog Number: EVT-272495
CAS Number: 203120-46-1
Molecular Formula: C21H36N4O8
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Laninamivir octanoate is a long-acting neuraminidase inhibitor prodrug developed for the treatment and prophylaxis of influenza virus infection. [, , ] It is specifically designed to target the neuraminidase enzyme found on the surface of influenza viruses. [, ] This enzyme is crucial for the release of newly formed virus particles from infected cells, thereby playing a vital role in viral replication and spread. [, ] Upon administration, laninamivir octanoate is converted into its active metabolite, laninamivir, within the pulmonary tissues. [, ]

Classification and Source

Laninamivir octanoate belongs to the class of antiviral agents known as neuraminidase inhibitors. These compounds inhibit the activity of neuraminidase, an enzyme critical for the replication and spread of influenza viruses. Laninamivir itself is derived from zanamivir, another neuraminidase inhibitor, through chemical modifications that enhance its pharmacokinetic properties.

Synthesis Analysis

The synthesis of laninamivir octanoate involves several steps that transform zanamivir into its octanoate form. The process is characterized by the following sequence:

  1. Formation of Zanamivir Methyl Ester: Zanamivir is mixed with methanol and an acid cation resin to yield zanamivir methyl ester.
  2. Reaction with Dimethyl Carbonate: The methyl ester undergoes a reaction with dimethyl carbonate under alkaline conditions to produce an intermediate compound.
  3. Alkylation: This intermediate is then reacted with methyl iodide under similar alkaline conditions to form another intermediate.
  4. Neutralization: The product from the previous step is neutralized using a cation resin.
  5. Acylation with Octanoyl Chloride: Finally, this compound reacts with octanoyl chloride to yield laninamivir octanoate .

This method is noted for its simplicity, low cost, low energy consumption, and high product purity, avoiding the use of highly toxic or explosive reagents .

Molecular Structure Analysis

Laninamivir octanoate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H36N4O6C_{21}H_{36}N_4O_6, and it has a molecular weight of approximately 432.55 g/mol.

Key Structural Features:

  • Neuraminidase Inhibitor Framework: The core structure consists of a neuraminidase inhibitor framework similar to that of zanamivir but modified to include an octanoate group.
  • Functional Groups: The presence of hydroxyl groups, amines, and an ester linkage plays a crucial role in its interaction with the neuraminidase enzyme.
  • Stereochemistry: The stereochemistry of laninamivir octanoate is essential for its biological activity, influencing how it fits into the active site of neuraminidase .
Chemical Reactions Analysis

Laninamivir octanoate participates in various chemical reactions primarily related to its mechanism as a neuraminidase inhibitor:

  1. Inhibition of Neuraminidase Activity: By binding to the active site of the neuraminidase enzyme, laninamivir octanoate prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on host cells, thereby inhibiting viral replication.
  2. Metabolic Conversion: Upon administration, laninamivir octanoate is converted into laninamivir in vivo, which then exerts its antiviral effects .
Mechanism of Action

The mechanism of action for laninamivir octanoate involves its conversion into laninamivir after inhalation. Once in circulation, laninamivir binds to the active site of neuraminidase, leading to:

  • Competitive Inhibition: Laninamivir competes with sialic acid for binding at the enzyme's active site.
  • Prevention of Viral Release: By inhibiting neuraminidase, it prevents newly formed virions from being released from infected cells, thereby limiting the spread of infection within the respiratory tract .

Pharmacokinetics

Laninamivir exhibits prolonged retention in lung tissues following inhalation, allowing for effective treatment with single doses .

Physical and Chemical Properties Analysis

Laninamivir octanoate has distinct physical and chemical properties that influence its use as an antiviral agent:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulation development and determining appropriate dosing regimens for effective therapeutic use .

Applications

Laninamivir octanoate has several significant applications in medicine:

  1. Influenza Treatment: It is primarily used for treating influenza infections in patients who are at risk for complications.
  2. Prophylaxis: The compound has been studied for post-exposure prophylaxis against influenza, showing efficacy in preventing infection when administered shortly after exposure .
  3. Research Tool: Due to its mechanism as a neuraminidase inhibitor, it serves as a valuable tool in virology research for studying influenza virus biology and resistance mechanisms.
Synthesis and Chemical Development

Rational Design of Laninamivir Octanoate as a Prodrug

Laninamivir octanoate (LO) exemplifies targeted prodrug engineering designed to overcome the pharmacokinetic limitations of existing neuraminidase inhibitors. Its development centered on enhancing pulmonary retention through strategic molecular modifications. The active metabolite laninamivir retains the core structural framework of zanamivir—a transition-state analogue of sialic acid—but incorporates a 7-methoxy substitution that replaces the glycerol side chain hydroxyl group [2] [7]. This modification reduces polarity while maintaining potent inhibition of influenza neuraminidase across subtypes N1-N9, including oseltamivir-resistant strains (H274Y mutation) and pandemic H1N1 variants [3] [7].

The octanoyl ester prodrug strategy specifically addresses the challenge of rapid systemic clearance observed with earlier neuraminidase inhibitors. By esterifying the C9 hydroxyl group of laninamivir with an octanoate moiety, LO achieves significantly enhanced lipophilicity (LogP increase >3-fold) [2] [10]. This property facilitates efficient cellular uptake into respiratory epithelial cells, where the prodrug is sequestered and hydrolyzed. The octanoate chain length was optimized through structure-activity relationship studies: shorter chains (e.g., acetate) demonstrated insufficient retention, while longer chains (e.g., decanoate) compromised hydrolysis kinetics [7]. Molecular dynamics simulations reveal that the 7-methoxy group stabilizes laninamivir's binding to group 1 neuraminidases (e.g., N1, N5) by occupying the 150-cavity—a structural feature absent in group 2 neuraminidases [3]. This differential binding contributes to its broad-spectrum activity against diverse influenza strains.

Table 1: Structural Comparison of Laninamivir Octanoate with Reference Neuraminidase Inhibitors

Structural FeatureLaninamivir (Active Form)ZanamivirOseltamivir Carboxylate
Core scaffoldSialic acid analogueSialic acid analogueCyclohexene scaffold
C4 substituentGuanidinoGuanidinoAmino
C7/C8 modification7-MethoxyGlycerol equivalentPentyl ether + amine
Prodrug requirementOctanoate ester (C9)NoneEthylester (systemic)
Lipophilicity (LogP)Moderate (prodrug: high)LowModerate

Synthetic Pathways for Laninamivir and Its Octanoyl Ester Derivative

The synthesis of laninamivir octanoate employs a multi-step sequence originating from the carbohydrate intermediate Neu5Ac2en (DANA) to ensure stereochemical precision. The route involves selective functionalization at the C4, C7, and C9 positions while preserving the dihydropyran core essential for neuraminidase inhibition [2] [5]. A critical step is the C4 guanidinylation, which enhances binding affinity to conserved neuraminidase active-site residues (Glu119, Asp151, and Arg152) [3] [8].

The synthetic pathway proceeds as follows:

  • Methylation: Neu5Ac2en undergoes regioselective methylation using dimethyl sulfate and NaH in DMF to yield the 7-O-methyl derivative (82-85% yield) [5] [10].
  • Oxazoline Formation: Acid-catalyzed deprotection and acylation with acetic anhydride/sulfuric acid generates an α,β-unsaturated ester intermediate via oxazoline formation [5].
  • Azidation: Stereoselective trans-diaxial azidation using sodium azide and Dowex 50W/H⁺ installs the C4-azide functionality (70% yield over two steps) [5] [10].
  • Guanidinylation: The C4-azide is converted to a guanidinyl group using N,N-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, followed by Boc deprotection to afford laninamivir [5] [10].
  • Esterification: The C9-hydroxyl of laninamivir is selectively acylated with octanoyl chloride using triethylamine as base, yielding laninamivir octanoate (70% yield) [5].

Chiral purity (>99.5% enantiomeric excess) is maintained through enzymatic resolution or asymmetric synthesis at C6 [10]. Final purification employs reverse-phase chromatography to achieve pharmaceutical-grade purity (>98.5%), with the monohydrate form (C₂₁H₃₆N₄O₈·H₂O) being the stable crystalline isolate [5].

Table 2: Key Synthetic Steps and Conditions for Laninamivir Octanoate

StepReactionReagents/ConditionsYield (%)Key Product
17-O-MethylationDimethyl sulfate, NaH, DMF, 0°C→RT80-85Methyl ether intermediate
2Oxazoline formationAc₂O/AcOH/H₂SO₄ (10:10:1), 80°C75α,β-Unsaturated ester
3AzidationNaN₃, Dowex 50W/H⁺, 60°C70 (2 steps)C4-Azido derivative
4GuanidinylationBoc-protected pyrazole carboxamidine, then TFA deprotection80Laninamivir
5Octanoate esterificationOctanoyl chloride, TEA, CH₂Cl₂70Laninamivir octanoate

Optimization of Prodrug Activation Mechanisms in Respiratory Tissues

The bioactivation of laninamivir octanoate is a tissue-specific process mediated by pulmonary hydrolases that convert the prodrug to its active form within the respiratory epithelium. Proteomic correlation profiling of human lung tissue identified two primary enzymes responsible: S-formylglutathione hydrolase (ESD) and acyl-protein thioesterase 1 (APT1) [4]. ESD dominates the initial hydrolysis (peak I activity), while APT1 contributes to sustained conversion (peak II activity), confirmed by complete inhibition of peak II activity with the specific APT1 inhibitor palmostatin B [4].

The octanoate chain length critically balances prodrug lipophilicity and hydrolysis kinetics. In vitro studies demonstrate that octanoate (C8) provides optimal substrate recognition by ESD and APT1, with hydrolysis rates 3.2-fold faster than decanoate (C10) and 1.7-fold slower than hexanoate (C6) [4] [6]. Immunohistochemical analysis confirms both enzymes are predominantly localized in ciliated epithelial cells and type II pneumocytes—the primary sites of influenza virus replication [4]. This spatial co-localization ensures efficient conversion of LO to laninamivir precisely where antiviral activity is needed.

Upon hydrolysis, laninamivir undergoes ion trapping within respiratory cells due to its zwitterionic nature (pKa: COOH=3.2, guanidino=11.8) [6] [10]. This mechanism, coupled with slow efflux transporters, sustains ELF (epithelial lining fluid) concentrations >100-fold above the IC₅₀ for neuraminidase inhibition (0.22–1.17 nM) for >168 hours post-inhalation [6]. Pharmacokinetic modeling indicates laninamivir’s pulmonary half-life (41.4 hours in murine models) results from this prolonged retention rather than systemic recirculation [7] [10].

Table 3: Enzymatic Activation Profile of Laninamivir Octanoate in Human Lung Tissue

ParameterESD (Esterase D)APT1 (Acyl-Protein Thioesterase 1)
Enzyme ClassSerine hydrolaseLysophospholipase
Hydrolysis PeakPeak I (Early)Peak II (Sustained)
Subcellular LocalizationCytosolMembrane-associated
Inhibitor SensitivityResistant to Palmostatin BInhibited by Palmostatin B
Tissue DistributionCiliated epithelium > Type II pneumocytesType II pneumocytes > Ciliated epithelium
Relative Hydrolysis Rate1.0 (Reference)0.78 ± 0.05

Properties

CAS Number

203120-46-1

Product Name

Laninamivir octanoate

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C21H36N4O8

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N

SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Solubility

Soluble in DMSO

Synonyms

laninamivir
laninamivir octanoate
laninamivir octanoate hydrate
laninamivir octanoate monohydrate
R 125489
R-125489
R125489

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.